molecular formula C31H26N2O2 B389357 11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389357
M. Wt: 458.5g/mol
InChI Key: KYEDCNQQRBYURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties . This specific compound has a unique structure that combines phenoxyphenyl and phenyl groups with a hexahydrobenzo[b][1,4]benzodiazepine core, making it a subject of interest in various scientific research fields.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other benzodiazepines like diazepam, clonazepam, and flunitrazepam. These compounds share a core benzodiazepine structure but differ in their substituents, which influence their pharmacological properties . For instance:

11-(3-phenoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of phenoxyphenyl and phenyl groups, which may offer distinct pharmacological advantages and research opportunities.

Properties

Molecular Formula

C31H26N2O2

Molecular Weight

458.5g/mol

IUPAC Name

6-(3-phenoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H26N2O2/c34-29-20-23(21-10-3-1-4-11-21)19-28-30(29)31(33-27-17-8-7-16-26(27)32-28)22-12-9-15-25(18-22)35-24-13-5-2-6-14-24/h1-18,23,31-33H,19-20H2

InChI Key

KYEDCNQQRBYURF-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OC5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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